6-bromo-2H-chromene-3-sulfonyl chloride
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Overview
Description
6-Bromo-2H-chromene-3-sulfonyl chloride is a chemical compound that belongs to the class of chromene derivatives. Chromenes are a group of oxygen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of bromine and sulfonyl chloride functional groups in this compound makes it a valuable intermediate for the synthesis of more complex molecules.
Preparation Methods
The synthesis of 6-bromo-2H-chromene-3-sulfonyl chloride typically involves the bromination of a chromene precursor followed by the introduction of the sulfonyl chloride group. One common synthetic route includes the bromination of 2H-chromene-3-sulfonyl chloride using bromine in acetic acid. The reaction conditions often require careful control of temperature and reaction time to ensure the selective bromination at the desired position on the chromene ring .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and the recycling of reagents to minimize waste and reduce production costs.
Chemical Reactions Analysis
6-Bromo-2H-chromene-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives, respectively.
Oxidation and Reduction Reactions: The bromine atom can participate in oxidation or reduction reactions, leading to the formation of different oxidation states or the removal of the bromine atom.
Common reagents and conditions used in these reactions include palladium catalysts, boron reagents, nucleophiles, and various solvents such as acetonitrile, ethanol, and dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used but generally include substituted chromene derivatives with diverse functional groups.
Scientific Research Applications
6-Bromo-2H-chromene-3-sulfonyl chloride has several scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of biologically active compounds, including enzyme inhibitors and anticancer agents.
Organic Synthesis:
Biological Studies: Researchers use this compound to study the biological activities of chromene derivatives, including their antimicrobial, antioxidant, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 6-bromo-2H-chromene-3-sulfonyl chloride depends on its specific application and the target molecule it interacts with. In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The presence of the bromine and sulfonyl chloride groups can enhance the compound’s binding affinity and specificity for the target enzyme. The molecular targets and pathways involved vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
6-Bromo-2H-chromene-3-sulfonyl chloride can be compared with other similar compounds, such as:
6-Bromo-2H-chromene-3-carboxylic acid: This compound has a carboxylic acid group instead of a sulfonyl chloride group, which affects its reactivity and applications.
6-Bromo-2H-chromene-3-sulfonamide: This compound has a sulfonamide group instead of a sulfonyl chloride group, which can influence its biological activity and chemical reactivity.
2H-chromene-3-sulfonyl chloride:
Properties
IUPAC Name |
6-bromo-2H-chromene-3-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClO3S/c10-7-1-2-9-6(3-7)4-8(5-14-9)15(11,12)13/h1-4H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNDFGDTQITCDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=C(O1)C=CC(=C2)Br)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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